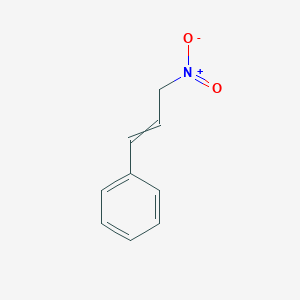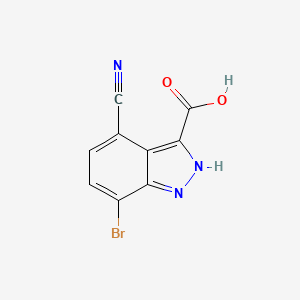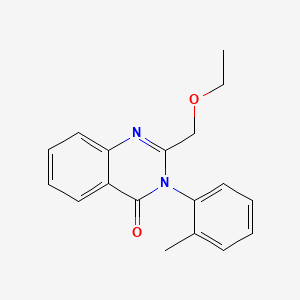
4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- includes an ethoxymethyl group at the 2-position and an o-tolyl group at the 3-position, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using ethoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached via a Friedel-Crafts acylation reaction using o-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Hydrolysis: The ethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells through specific molecular pathways.
Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-ethoxymethyl-3-(o-tolyl)- involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular processes and exerting its biological
Eigenschaften
CAS-Nummer |
61554-65-2 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2-(ethoxymethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-12-17-19-15-10-6-5-9-14(15)18(21)20(17)16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
MQBMVHJXZKUDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


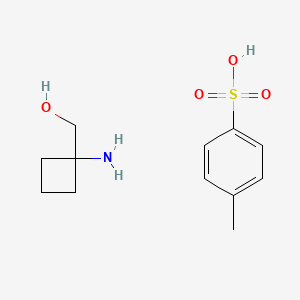
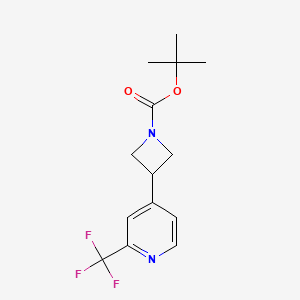


![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)

![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)

![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)


